![molecular formula C15H12ClNO4 B2625532 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid CAS No. 69764-09-6](/img/structure/B2625532.png)
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid
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Description
“2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid”, also known as CBA, is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It is capable of rescuing the functional expression of mutant A432T TRPM4 in cells .
Molecular Structure Analysis
The molecular formula of this compound is C15H12ClNO4 . It has an average mass of 305.713 Da and a monoisotopic mass of 305.045471 Da . The structure of this compound includes an acylaminobenzoic acid derivative, where the amine group is N-acylated .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 563.7±40.0 °C at 760 mmHg, and a flash point of 294.7±27.3 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 76 Å2 .Scientific Research Applications
TRPM4 Inhibition
CBA is a cell penetrant, potent, and selective inhibitor of TRPM4 (Transient receptor potential melastatin member 4) . TRPM4 is a calcium-activated non-selective cation channel that plays key roles in various physiological processes such as insulin secretion, immune response, and cardiac rhythm .
Neuroprotection
CBA exhibits neuroprotective activity against glutamate-induced neurodegeneration . Glutamate is a major excitatory neurotransmitter in the brain, and its excessive release can lead to neuronal cell death, a process known as excitotoxicity .
Rescue of Mutant TRPM4 Expression
CBA has been shown to rescue the functional expression of the mutant A432T TRPM4 in cells . This suggests potential applications in genetic disorders involving TRPM4 mutations .
Cardiac Research
In a study titled “Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes”, CBA was used to investigate the role of TRPM4 in cardiac function .
Drug Development
Due to its selective inhibition of TRPM4, CBA is a valuable tool in drug development . It can be used to study the physiological and pathological roles of TRPM4, and to develop new therapeutic strategies targeting this channel .
Biochemical Research
. It is available in powder form and can be stored at 2-8°C .
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDGQYDSDIUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid |
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